molecular formula C8H11NO2S B2668116 Methyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate CAS No. 1894776-19-2

Methyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate

Cat. No.: B2668116
CAS No.: 1894776-19-2
M. Wt: 185.24
InChI Key: YIILUFDXAKNGKX-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate is an organic compound with the molecular formula C8H11NO2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate typically involves the reaction of 2-methyl-2-(1,3-thiazol-2-yl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, allowing the esterification process to occur, resulting in the formation of the desired ester compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound, which shares the core heterocyclic structure.

    2-Methylthiazole: A simpler derivative with a single methyl group on the thiazole ring.

    Thiazole-4-carboxylic acid: Another derivative with a carboxylic acid functional group.

Uniqueness

Methyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential for further derivatization. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-methyl-2-(1,3-thiazol-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-8(2,7(10)11-3)6-9-4-5-12-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIILUFDXAKNGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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